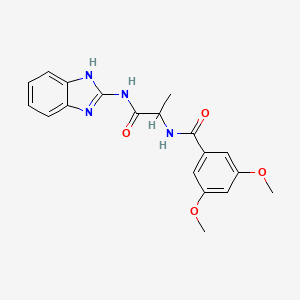

4-Aminophenylpropanenitrile

Overview

Description

4-Aminophenylpropanenitrile is a chemical compound used in scientific research . It exhibits fascinating properties, enabling its application in various fields.

Synthesis Analysis

A study on the synthesis of 4-Aminophenylacetic Acid using Nitrilase activity of whole cells of Alcaligenes faecalis MTCC 12629 has been reported . The study dealt with the conversion of 4-aminophenylacetonitrile to 4-aminophenylacetic acid by nitrilase enzyme .Chemical Reactions Analysis

4-Aminoantipyrine is widely used as an analytical reagent for the estimation of phenol . Phenolic compounds are determined by buffering the sample to a pH of 10.0 and adding 4-aminoantipyrine to produce a yellow or amber-colored complex in the presence of ferricyanide ion .Scientific Research Applications

- Anticancer Agents : Researchers explore the potential of 4-Aminophenylpropanenitrile as an anticancer agent due to its nitrile group, which can react with cellular thiols and inhibit tumor growth .

- Enzyme Inhibitors : The compound’s structure suggests it could act as an enzyme inhibitor, making it valuable for drug discovery .

- Organic Semiconductors : 4-Aminophenylpropanenitrile’s π-conjugated system makes it interesting for organic electronics, such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .

- Functionalized Ionic Liquids : Incorporating 4-Aminophenylpropanenitrile into ionic liquids can enhance their physicochemical properties. These functionalized ILs find applications in catalysis, separations, and electrochemistry .

- Electrochemical Sensors : Researchers investigate the use of 4-Aminophenylpropanenitrile-modified electrodes for detecting analytes due to its redox properties .

- Polymerization Initiators : The compound’s nitrile group can serve as an initiator for polymerization reactions, leading to the synthesis of novel polymers .

- Metal Complexes : 4-Aminophenylpropanenitrile can coordinate with transition metals, forming stable complexes. These complexes may have applications in catalysis or materials science .

Medicinal Chemistry and Drug Development

Materials Science

Ionic Liquids and Green Solvents

Analytical Chemistry

Polymer Chemistry

Coordination Chemistry

properties

IUPAC Name |

3-(4-aminophenyl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJNPBSWRQIBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10139-91-0 | |

| Record name | 3-(4-aminophenyl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2420926.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine](/img/structure/B2420927.png)

![N-benzyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2420931.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2420934.png)

![3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile](/img/structure/B2420935.png)

![1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine](/img/structure/B2420939.png)